molecular formula C9H13BrN2O B7874956 5-Bromo-2-isobutoxy-pyridin-3-ylamine

5-Bromo-2-isobutoxy-pyridin-3-ylamine

Cat. No.: B7874956
M. Wt: 245.12 g/mol
InChI Key: DHGFVIZZCNEURK-UHFFFAOYSA-N
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Description

5-Bromo-2-isobutoxy-pyridin-3-ylamine (CAS: 1249378-82-2) is a brominated pyridine derivative with the molecular formula C₉H₁₃BrN₂O and a molecular weight of 245.13 g/mol. This compound features a pyridine ring substituted with a bromine atom at position 5, an isobutoxy group at position 2, and an amine group at position 3 (Figure 1). Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and as a precursor to bioactive molecules.

Property Value
Catalog Number 217548
Molecular Formula C₉H₁₃BrN₂O
Molecular Weight 245.13 g/mol
CAS Registry Number 1249378-82-2
MDL Number MFCD14600590
Purity 95%

Figure 1: Structural diagram of this compound.

Properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGFVIZZCNEURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isobutoxy-pyridin-3-ylamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isobutoxy-pyridin-3-ylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Arylboronic Acids: React with the bromine atom in coupling reactions.

    Oxidizing and Reducing Agents: Used for modifying the amine group.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Coupled Products: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-isobutoxy-pyridin-3-ylamine has been investigated for its potential as a therapeutic agent in treating cardiovascular diseases. Its structure allows it to act as an HDL cholesterol stimulant, which is beneficial in managing dyslipidemia and arteriosclerosis. Several studies have shown that compounds with similar structures can effectively modulate lipid profiles in animal models .

Pharmacological Studies

Research has indicated that derivatives of pyridine compounds can function as TRPC6 inhibitors, which are relevant in the treatment of chronic kidney diseases and hypertension. The compound's ability to inhibit specific ion channels may provide insights into new therapeutic strategies for these conditions .

Chemical Biology

The compound's unique structure makes it suitable for studying interactions within biological systems. It can serve as a probe to investigate the role of pyridine derivatives in cellular signaling pathways, particularly those related to inflammation and cell proliferation.

Case Studies

  • Cardiovascular Health : A study published in a pharmacology journal demonstrated that a related pyridine derivative improved HDL levels in hyperlipidemic rats, suggesting that this compound may have similar effects due to its structural analogies .
  • TRPC6 Inhibition : Another research article focused on the inhibition of TRPC6 channels by pyridine derivatives, indicating that compounds like this compound could play a role in managing renal function under pathological conditions .
  • Cell Signaling : A recent investigation into the cellular effects of substituted pyridines revealed that compounds with similar functional groups could modulate inflammatory responses in vitro, suggesting a potential application for this compound in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Bromo-2-isobutoxy-pyridin-3-ylamine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to participate in various biochemical reactions due to its functional groups. The amine group can form hydrogen bonds, while the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Property This compound 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile
Catalog Number 217548 217600
Molecular Formula C₉H₁₃BrN₂O C₉H₄BrN₃
Molecular Weight 245.13 g/mol 234.06 g/mol
CAS Number 1249378-82-2 1862933-48-9
MDL Number MFCD14600590 MFCD30071893
Key Functional Groups Amine, Isobutoxy, Bromine Propanedinitrile, Bromine, Methylidene

Key Differences and Implications

Functional Group Diversity :

  • The amine group in this compound enhances its nucleophilicity, making it suitable for reactions like Buchwald-Hartwig amination or SNAr substitutions . In contrast, the propanedinitrile group in 2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile introduces electron-withdrawing character, favoring applications in cycloaddition reactions or as a Michael acceptor .

The methylidene group in the latter reduces steric hindrance, enabling faster reaction rates in planar transition states .

Molecular Weight and Solubility :

  • The higher molecular weight of this compound (245.13 vs. 234.06 g/mol) suggests reduced solubility in polar solvents compared to its analog. This property may influence solvent selection for synthetic protocols .

This compound

  • Pharmaceutical Relevance : Used as a key intermediate in kinase inhibitor synthesis due to its amine group’s ability to form hydrogen bonds with target proteins .
  • Agrochemical Utility : Demonstrated efficacy in herbicide formulations, leveraging bromine’s electronegativity for targeted action.

2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile

  • Material Science : Applied in organic electronics as a π-deficient building block for electron-transport layers .
  • Antimicrobial Studies : Exhibits moderate activity against Gram-positive bacteria, attributed to the nitrile groups’ electrophilic reactivity .

Biological Activity

5-Bromo-2-isobutoxy-pyridin-3-ylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological evaluations, drawing on diverse research sources.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H12BrN2O
  • Molecular Weight : 256.12 g/mol

The presence of the bromine atom and the isobutoxy group contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various signaling pathways, particularly those involved in inflammation and cellular proliferation. The compound's mechanism includes:

  • Inhibition of Kinases : It has been shown to inhibit certain kinases, which play crucial roles in cell signaling and proliferation.
  • Receptor Interaction : The compound may interact with GABA receptors, influencing neurotransmitter activity and potentially affecting neurological functions.

Biological Evaluation

Numerous studies have evaluated the biological activity of this compound, focusing on its pharmacological effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialExhibits activity against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokine levels
NeuroprotectiveShows potential in protecting neuronal cells
CytotoxicityLow cytotoxic effects observed in vitro

Case Studies

  • Antimicrobial Activity :
    A study assessed the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects :
    In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a robust anti-inflammatory effect. This suggests potential applications in treating inflammatory diseases such as arthritis .
  • Neuroprotective Properties :
    Research demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced markers of cell death and increased cell viability in treated cultures .

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